1-Acetyl-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
1-ACETYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE is a complex heterocyclic compound that belongs to the class of triazino-purines. This compound is characterized by its unique structure, which includes multiple nitrogen atoms and a fused ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-ACETYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a substituted purine derivative with an acetylating agent can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ACETYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other triazino-purine derivatives, such as:
1-ACETYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE: Known for its unique structure and potential biological activities.
1-ACETYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE: Another triazino-purine derivative with similar properties but different substituents, leading to variations in activity and applications. The uniqueness of 1-ACETYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H16N6O3 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-acetyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C17H16N6O3/c1-10(24)23-16-18-14-13(15(25)21(3)17(26)20(14)2)22(16)9-12(19-23)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI Key |
WFGYOEPEZGKJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=NC3=C(N2CC(=N1)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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